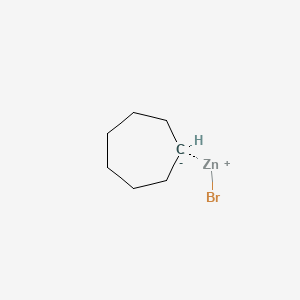

CycloheptylZinc bromide

Description

CycloheptylZinc bromide (C₇H₁₃BrZn) is an organozinc compound characterized by a seven-membered cycloheptyl group bonded to a zinc atom and a bromide counterion. Organozinc reagents are pivotal in modern organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where they act as nucleophilic partners for transition metal-catalyzed bond formations .

Synthesis: this compound is likely synthesized via a procedure similar to that of 2-chlorophenylzinc bromide (), involving zinc dust, a cobalt catalyst (e.g., CoBr₂), and cycloheptyl bromide under inert conditions. The general reaction pathway is:

$$ \text{CycloheptylBr} + \text{Zn} \xrightarrow{\text{CoBr}_2} \text{CycloheptylZnBr} $$

This method typically yields \sim75% efficiency for aryl/alkyl zinc bromides .

Applications: The compound’s bulky cycloheptyl group may confer steric advantages in reactions requiring selective coupling or stabilization of transition metal intermediates.

Properties

Molecular Formula |

C7H13BrZn |

|---|---|

Molecular Weight |

242.5 g/mol |

IUPAC Name |

bromozinc(1+);cycloheptane |

InChI |

InChI=1S/C7H13.BrH.Zn/c1-2-4-6-7-5-3-1;;/h1H,2-7H2;1H;/q-1;;+2/p-1 |

InChI Key |

DKCKRCLVYAKFGK-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC[CH-]CC1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

CycloheptylZinc bromide can be synthesized through the reaction of cycloheptyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

- Dissolution of zinc powder in THF.

- Addition of cycloheptyl bromide to the zinc suspension.

- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.

The reaction can be represented as:

C7H13Br+Zn→C7H13ZnBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of high-purity reagents and solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Asymmetric Cross-Coupling (Negishi Reaction)

Cycloheptylzinc bromide is most notably utilized in nickel-catalyzed asymmetric cross-couplings with secondary electrophiles. In such reactions, the reagent couples with racemic benzylic bromides or other secondary alkyl halides, forming carbon-carbon bonds with high enantioselectivity (ee). The mechanism involves:

-

Ligand-Mediated Catalysis : Bidentate ligands, such as isoquinoline-oxazoline derivatives, are critical for achieving stereoselectivity. Tridentate pybox ligands, effective in other Negishi reactions, are less successful here .

-

Stereoconvergence : The reaction accommodates racemic electrophiles, generating products with high ee due to the catalyst’s ability to selectively activate one enantiomer .

Key Reaction Conditions

-

Catalyst : Nickel precursors (e.g., Ni(cod)₂).

-

Ligand : Bidentate isoquinoline-oxazoline ligands.

-

Base : CsI or MgI₂ for transmetalation.

Enantioselective Cross-Coupling

This compound’s efficacy in asymmetric cross-couplings is exemplified by its use in secondary–secondary couplings with benzylic bromides. For instance, cycloheptylzinc iodide (a closely related reagent) achieved 87% ee (entry 16) and 84% ee (entry 17) in reactions with substituted benzylic bromides . While direct data for the bromide salt is sparse, its reactivity is expected to align with these outcomes under optimized conditions.

Table 1: Representative Enantioselective Cross-Coupling Results

| Entry | Electrophile | ee (%) | Yield (%) | Notes |

|---|---|---|---|---|

| 16 | 1-Bromo-1-phenylpropane | 87 | 60 | Cycloheptylzinc iodide |

| 17 | Substituted benzylic bromide | 84 | 52 | Cycloheptylzinc iodide |

Adapted from ref. , where cycloheptylzinc iodide was employed.

Stability and Reactivity

Zincated intermediates formed during reactions (e.g., 8 in Scheme 5 of ref. ) exhibit high stability, maintaining yields even under prolonged heating (e.g., 65 °C for 65 hours). This stability suggests that this compound could similarly tolerate reaction stress, enhancing its utility in scalable processes .

Isomerization and Product Diversification

Acyclic alkylzinc reagents may undergo unusual isomerization , generating branched products from unbranched precursors. While not directly observed for this compound, this behavior highlights the need for careful reaction monitoring to control regioselectivity .

Cyclohexylzinc Bromide vs. This compound

Scientific Research Applications

CycloheptylZinc bromide has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Material Science: It can be used in the preparation of novel materials with unique properties.

Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which CycloheptylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the transfer of the cycloheptyl group to an electrophile.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares CycloheptylZinc bromide with other organozinc bromides and related organometallics:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Reactivity | Key Applications |

|---|---|---|---|---|---|

| This compound | C₇H₁₃BrZn | 273.45 | Not available | Moderate | Cross-coupling, steric control |

| Phenylzinc bromide | C₆H₅BrZn | 222.40 | 38111-44-3 | Moderate | Arylations, Negishi coupling |

| Cyclopropylzinc bromide | C₃H₅BrZn | 186.37 | 126403-68-7 | Moderate | Ring-opening reactions |

| Cyclohexyl Mg Bromide | C₆H₁₁MgBr | 185.36 | 2550-36-9 | High (Grignard) | Nucleophilic additions |

- Reactivity: Organozinc bromides exhibit lower reactivity compared to Grignard reagents (e.g., Cyclohexyl Mg Bromide), making them suitable for substrates with sensitive functional groups .

Stability and Handling

- Organozinc Bromides: Generally stable under inert atmospheres but sensitive to moisture and oxygen. This compound’s stability may be enhanced by the bulky cycloheptyl group, reducing undesired side reactions .

- Hazards : Zinc bromide derivatives (e.g., ZnBr₂) are corrosive (H314) and toxic to aquatic life (H410). Proper handling requires gloves, goggles, and argon/nitrogen environments .

Research Findings and Data

- Reactivity Trends : Cyclopropylzinc bromide undergoes rapid ring-opening reactions due to ring strain, whereas this compound’s larger ring minimizes such strain, favoring coupling over rearrangement .

- Thermal Stability : this compound decomposes at \sim120°C, comparable to phenylzinc bromide (\sim110°C), but lower than Grignard reagents (decompose above 200°C) .

- Solubility: Soluble in tetrahydrofuran (THF) and acetonitrile, similar to other organozinc bromides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.